molecular formula C17H22N2 B256770 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

Numéro de catalogue B256770
Poids moléculaire: 254.37 g/mol
Clé InChI: MOIQHMRKXHSQDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been shown to have a high affinity for the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders.

Mécanisme D'action

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the NMDA receptor, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to modulate other neurotransmitter systems, including the GABAergic and dopaminergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including reducing glutamate-induced excitotoxicity, modulating calcium signaling, and reducing oxidative stress. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to improve synaptic plasticity and learning and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high affinity for the NMDA receptor and its ability to modulate other neurotransmitter systems. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have a good safety profile, with few side effects reported in animal studies. However, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has some limitations, including its poor solubility in water and its potential to interact with other drugs that target the NMDA receptor.

Orientations Futures

There are several potential future directions for research on 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, including exploring its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline may also have potential as a cognitive enhancer, improving learning and memory in healthy individuals. In addition, further studies are needed to optimize the synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline and improve its pharmacokinetic properties. Overall, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline represents a promising candidate for the development of novel therapeutics for neurological disorders.

Méthodes De Synthèse

The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline involves several steps, including the condensation of 2,6-dimethyl-4-nitroaniline with 4-methylpiperidine-1-carboxaldehyde, followed by reduction with sodium dithionite. The resulting intermediate is then cyclized using polyphosphoric acid to yield 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline. The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been optimized to improve yield and purity, making it a viable option for large-scale production.

Applications De Recherche Scientifique

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neuropathic pain. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a neuroprotective effect in animal models of stroke, reducing infarct size and improving neurological function. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anticonvulsant properties, reducing seizure activity in animal models of epilepsy. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain.

Propriétés

Nom du produit

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

Formule moléculaire

C17H22N2

Poids moléculaire

254.37 g/mol

Nom IUPAC

2,6-dimethyl-4-(4-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C17H22N2/c1-12-6-8-19(9-7-12)17-11-14(3)18-16-5-4-13(2)10-15(16)17/h4-5,10-12H,6-9H2,1-3H3

Clé InChI

MOIQHMRKXHSQDP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C)C

SMILES canonique

CC1CCN(CC1)C2=C3C=C(C=CC3=NC(=C2)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.